molecular formula C17H28O B1248069 Durissimol A

Durissimol A

货号: B1248069
分子量: 248.4 g/mol
InChI 键: XIPKJBRKFFRDDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Durissimol A is a naturally occurring primary propargyl alcohol initially isolated from marine sponges, as part of a series of linear and branched C16–C33 metabolites containing 2,4-dien-1-ol fragments . Structurally, Durissimol A features a propargyl alcohol moiety (HC≡C–CH2–OH) and conjugated diene system, which contributes to its reactivity and bioactivity. While its specific biological roles remain under investigation, related compounds in its class exhibit antitumor, antifouling, and enzyme-inhibitory properties, positioning Durissimol A as a compound of significant pharmacological interest .

属性

分子式

C17H28O

分子量

248.4 g/mol

IUPAC 名称

8-methylhexadeca-2,4-diyn-1-ol

InChI

InChI=1S/C17H28O/c1-3-4-5-6-8-11-14-17(2)15-12-9-7-10-13-16-18/h17-18H,3-6,8,11-12,14-16H2,1-2H3

InChI 键

XIPKJBRKFFRDDS-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCC(C)CCC#CC#CCO

同义词

durissimol A

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Durissimol A belongs to a broader family of polyacetylenic and propargyl alcohol-derived natural products. Below is a systematic comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Source Core Structure Key Bioactivity Reference(s)
Durissimol A Marine sponges/roundworm 2,4-Dien-1-ol + propargyl alcohol Under investigation
Durissimol B Marine sponges Analogous to Durissimol A with modifications Antitumor (NUGC cells)
Raspailynes Raspailia sponges 1,5-Dien-3-ynes Convert to toxic aldehydes (e.g., 4-en-2-ynal)
Callyspongynes A/B Callyspongia truncata Polyacetylenic alcohols (C16–C33) Antifouling; MMP-1 inhibition
Renierin-2 Marine sponges Propargyl alcohol derivative Structural similarity to Durissimol A
Callyspongenols A–C Callyspongia spp. Allylic lipids with sulfate groups Antifouling; potential organic tin replacements

Key Differences and Implications

Structural Variations :

  • Durissimol A vs. Durissimol B : Both share the 2,4-dien-1-ol backbone, but Durissimol B’s antitumor activity against NUGC cells suggests functional group modifications (e.g., hydroxylation or stereochemistry) enhance bioactivity .
  • Propargyl Alcohols vs. Polyacetylenes : Durissimol A and Renierin-2 (propargyl alcohols) lack the extended conjugated triple bonds seen in Callyspongynes and Raspailynes, which may explain differences in membrane interaction and toxicity .

Biological Source Discrepancies: Durissimol A’s reported isolation from both sponges and roundworms highlights the need for further taxonomic verification. Sponge-derived metabolites often associate with symbiotic microbes, whereas roundworm origins may imply distinct biosynthetic pathways .

Enzyme Inhibition: Callysponginol sulfate A (a sulfated derivative) inhibits membrane-type 1 matrix metalloproteinase (MMP-1), a target absent in Durissimol A studies . Antifouling Properties: Callyspongenols and Callyspongynes exhibit antifouling effects absent in Durissimol A, likely due to their sulfate groups or longer hydrophobic chains .

常见问题

Basic Research Questions

Q. What are the established methods for isolating Durissimol A from natural sources, and how are purity thresholds validated?

  • Methodology : Use column chromatography (e.g., silica gel, HPLC) for isolation, followed by spectroscopic validation (NMR, MS) and comparison with literature data. Purity is quantified via HPLC-UV (>95% peak area) and corroborated by melting point consistency .
  • Experimental Design : Include negative controls (solvent-only extracts) and replicate extractions (n ≥ 3) to assess variability in yield and purity .

Q. How is the stereochemical configuration of Durissimol A determined, and what analytical techniques are prioritized?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with circular dichroism (CD) and NOESY NMR to resolve chiral centers. Cross-validate with computational models (DFT calculations) .
  • Data Interpretation : Address discrepancies between predicted and observed optical rotations by re-examining solvent effects or crystallographic parameters .

Q. What in vitro assays are commonly used to evaluate Durissimol A’s bioactivity, and how are false positives mitigated?

  • Methodology : Employ dose-response assays (e.g., IC50 determination in cancer cell lines) with positive/negative controls. Use counterscreens (e.g., cytotoxicity in non-target cells) and orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm specificity .

Advanced Research Questions

Q. How can contradictory bioactivity data for Durissimol A across studies be systematically resolved?

  • Analysis Framework : Conduct a meta-analysis of published dose ranges, cell lines, and assay conditions. Replicate key experiments under standardized protocols (e.g., ATCC cell lines, fixed serum concentrations) to isolate variables .
  • Troubleshooting : If discrepancies persist, evaluate compound stability (e.g., light, temperature) and batch-to-batch variability via LC-MS profiling .

Q. What strategies optimize the synthetic yield of Durissimol A derivatives while maintaining stereoselectivity?

  • Methodology : Use DoE (Design of Experiments) to test reaction parameters (temperature, catalyst load, solvent polarity). Monitor intermediates via in-situ IR or LC-MS to identify kinetic vs. thermodynamic control pathways .
  • Data Validation : Compare synthetic yields across ≥3 independent trials and characterize by 2D NMR to confirm stereochemical fidelity .

Q. How can computational modeling (e.g., molecular docking) guide the structure-activity relationship (SAR) analysis of Durissimol A analogs?

  • Workflow : Dock analogs into target protein structures (PDB) using AutoDock Vina, then validate predictions with SPR (surface plasmon resonance) binding assays. Prioritize compounds with ΔG ≤ -8 kcal/mol and <1 nM KD .
  • Limitations : Address false docking poses by incorporating molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability .

Q. What protocols ensure reproducibility in Durissimol A’s pharmacokinetic studies across different animal models?

  • Standardization : Use isogenic animal cohorts, fixed dosing regimens (e.g., oral vs. intravenous), and LC-MS/MS for plasma quantification. Report parameters (t1/2, Cmax) with 95% confidence intervals .
  • Contradiction Management : If bioavailability varies, analyze differences in gut microbiota or metabolic enzyme expression via RNA-seq .

Methodological Best Practices

  • Data Reporting : Follow the Beilstein Journal’s guidelines for experimental sections: disclose solvent grades, instrument models, and software versions to enable replication .
  • Ethical Compliance : For in vivo studies, document IACUC approval numbers and anesthesia protocols in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Durissimol A
Reactant of Route 2
Reactant of Route 2
Durissimol A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。